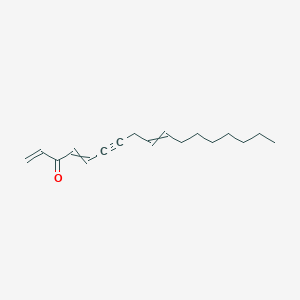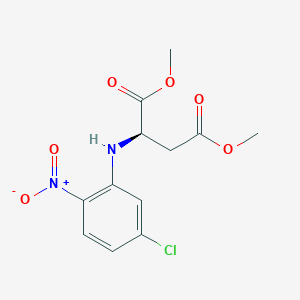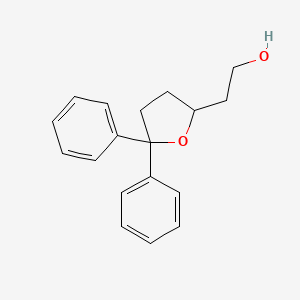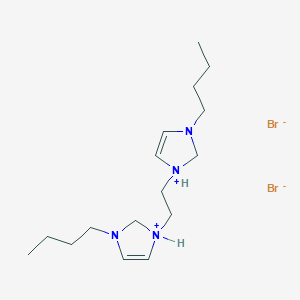![molecular formula C13H13NO B12535003 3'-(Aminomethyl)-[1,1'-biphenyl]-4-ol](/img/structure/B12535003.png)
3'-(Aminomethyl)-[1,1'-biphenyl]-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-(Aminomethyl)-[1,1’-biphenyl]-4-ol is an organic compound that belongs to the class of biphenyl derivatives. This compound features an aminomethyl group attached to the third carbon of one phenyl ring and a hydroxyl group attached to the fourth carbon of the other phenyl ring. It is a versatile compound with significant applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(Aminomethyl)-[1,1’-biphenyl]-4-ol can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature.
Industrial Production Methods
In an industrial setting, the production of 3’-(Aminomethyl)-[1,1’-biphenyl]-4-ol may involve large-scale Suzuki-Miyaura coupling reactions. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, continuous flow reactors may be employed to improve the scalability and efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3’-(Aminomethyl)-[1,1’-biphenyl]-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The aminomethyl group can be reduced to form a primary amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl or aminomethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of primary amine derivatives.
Substitution: Formation of various substituted biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3’-(Aminomethyl)-[1,1’-biphenyl]-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3’-(Aminomethyl)-[1,1’-biphenyl]-4-ol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the biphenyl structure provides a rigid framework that can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **1-[3-(Aminomethyl)phenyl]-N-3-fluoro-2’-(methylsulfonyl)-[1,1’-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423)
- 3-Aminomethylphenylboronic acid hydrochloride
Uniqueness
3’-(Aminomethyl)-[1,1’-biphenyl]-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both aminomethyl and hydroxyl groups allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C13H13NO |
|---|---|
Molekulargewicht |
199.25 g/mol |
IUPAC-Name |
4-[3-(aminomethyl)phenyl]phenol |
InChI |
InChI=1S/C13H13NO/c14-9-10-2-1-3-12(8-10)11-4-6-13(15)7-5-11/h1-8,15H,9,14H2 |
InChI-Schlüssel |
AMPBOCAQBJUJBP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)C2=CC=C(C=C2)O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-Pyrrolo[2,3-b]pyridine, 5-methoxy-2-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12534944.png)


![[3-[1-[(2-amino-2-methylpropanoyl)amino]-2-phenylmethoxyethyl]-[1,2,4]triazolo[4,3-a]pyridin-5-yl]methyl morpholine-4-carboxylate](/img/structure/B12534973.png)
![Tert-butyl [(2-amino-1,3-thiazol-5-yl)methyl]carbamate](/img/structure/B12534981.png)
![2-Furancarboxamide, 5-nitro-N-[4-[4-(2-pyridinyl)-1-piperazinyl]phenyl]-](/img/structure/B12534982.png)
![(5S,7S)-7-[(Benzyloxy)amino]tridec-11-en-5-ol](/img/structure/B12534988.png)
![Methyl 3-[3-hydroxy-4-(sulfooxy)phenyl]prop-2-enoate](/img/structure/B12534989.png)
![Benzonitrile, 5-[ethyl(2-methyl-2-propenyl)amino]-2-nitro-](/img/structure/B12534997.png)
![L-Phenylalanine, (4R)-1-[(3-cyanophenyl)sulfonyl]-4-(cyclobutylamino)-L-prolyl-4-[[(3,5-dichloro-4-pyridinyl)carbonyl]amino]-, ethyl ester](/img/structure/B12534998.png)
![3-Ethoxy-4-[3-(3-phenoxypropoxy)propoxy]benzaldehyde](/img/structure/B12535008.png)


